N-({[2,3'-bifuran]-5-yl}methyl)-2-(4-fluorophenoxy)acetamide
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Overview
Description
N-({[2,3’-bifuran]-5-yl}methyl)-2-(4-fluorophenoxy)acetamide: is an organic compound that features a unique combination of bifuran and fluorophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-({[2,3’-bifuran]-5-yl}methyl)-2-(4-fluorophenoxy)acetamide typically involves the following steps:
Formation of the bifuran moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the fluorophenoxy group: This step involves the reaction of a fluorophenol derivative with an appropriate acylating agent to form the fluorophenoxy acetamide.
Coupling of the bifuran and fluorophenoxy acetamide: This final step involves the coupling of the bifuran moiety with the fluorophenoxy acetamide under suitable conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The bifuran moiety can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The fluorophenoxy group can be reduced under suitable conditions to form the corresponding hydroxy derivative.
Substitution: The acetamide group can undergo substitution reactions with various nucleophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alcohols, often under basic or acidic conditions.
Major Products:
Oxidation: Oxidized bifuran derivatives.
Reduction: Hydroxy derivatives of the fluorophenoxy group.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biology:
Biological Probes: Used in the development of probes for studying biological processes.
Drug Development:
Medicine:
Therapeutics: Investigated for potential therapeutic applications due to its unique structural features.
Industry:
Materials Science: Used in the development of new materials with unique properties.
Chemical Manufacturing: Used as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-({[2,3’-bifuran]-5-yl}methyl)-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets. The bifuran moiety can interact with various enzymes and receptors, while the fluorophenoxy group can enhance binding affinity and specificity. The acetamide group can participate in hydrogen bonding and other interactions, contributing to the overall activity of the compound.
Comparison with Similar Compounds
- N-({[2,3’-bifuran]-5-yl}methyl)-2-(4-chlorophenoxy)acetamide
- N-({[2,3’-bifuran]-5-yl}methyl)-2-(4-bromophenoxy)acetamide
- N-({[2,3’-bifuran]-5-yl}methyl)-2-(4-methylphenoxy)acetamide
Uniqueness: N-({[2,3’-bifuran]-5-yl}methyl)-2-(4-fluorophenoxy)acetamide is unique due to the presence of the fluorophenoxy group, which can enhance its chemical stability, binding affinity, and specificity compared to its analogs with different substituents on the phenoxy group.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[[5-(furan-3-yl)furan-2-yl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO4/c18-13-1-3-14(4-2-13)22-11-17(20)19-9-15-5-6-16(23-15)12-7-8-21-10-12/h1-8,10H,9,11H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCSOUYXRJCYOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NCC2=CC=C(O2)C3=COC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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